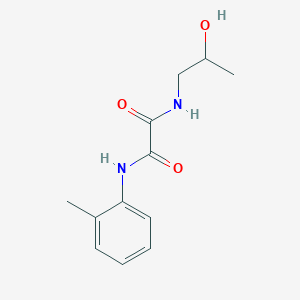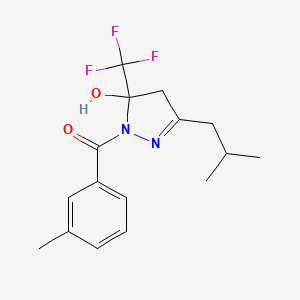![molecular formula C21H16O4 B3985155 3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3985155.png)
3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Übersicht
Beschreibung
3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the family of flavonoids. It is a yellow crystalline powder that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. This compound has been found to inhibit the activity of several enzymes involved in the production of inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. Additionally, this compound has been found to possess anti-oxidant properties that may be useful in the treatment of oxidative stress-related diseases. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has several limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one. One potential avenue of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to develop more efficient methods for synthesizing this compound and to improve its solubility in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. This compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest in vitro, making it a promising candidate for cancer therapy. Additionally, this compound has been found to possess anti-inflammatory properties that may be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-15-6-4-5-14(11-15)13-24-16-9-10-18-17-7-2-3-8-19(17)21(22)25-20(18)12-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLARORMNUPVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B3985073.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B3985088.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3985093.png)


![N-(2,4-dimethylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B3985112.png)
![N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B3985120.png)


![N-(2-cyanoethyl)-N-[(5-formyl-2-furyl)methyl]methanesulfonamide](/img/structure/B3985151.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B3985163.png)

